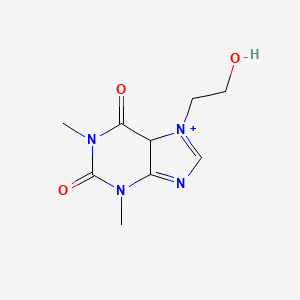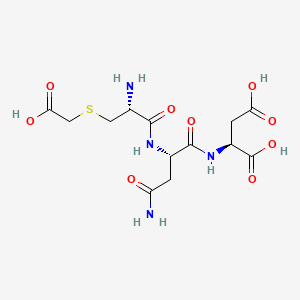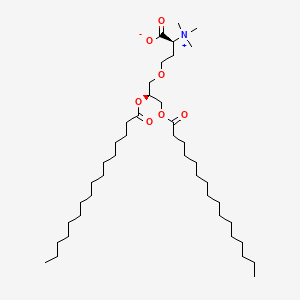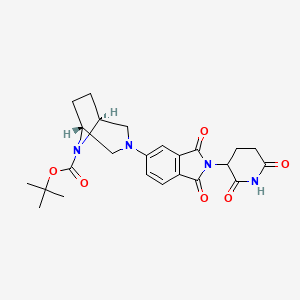
7-(-Hydroxyethyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etofylline, also known as 7-(2-hydroxyethyl)theophylline, is a xanthine derivative and a member of the methylxanthine class of drugs, which also includes theophylline and caffeine. This compound is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Etofylline helps relax and open the airways in the lungs, making it easier for patients to breathe .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Etofylline can be synthesized through the reaction of theophylline with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the hydroxyethyl group at the 7-position of the theophylline molecule .
Industrial Production Methods
In industrial settings, the production of etofylline involves the use of high-purity theophylline and ethylene oxide. The reaction is carried out in a reactor vessel under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through crystallization and filtration processes to obtain pharmaceutical-grade etofylline .
Analyse Chemischer Reaktionen
Types of Reactions
Etofylline undergoes various chemical reactions, including:
Oxidation: Etofylline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert etofylline into its reduced forms.
Substitution: Etofylline can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of etofylline can produce etofylline oxides, while reduction can yield hydroxyethyl derivatives .
Wissenschaftliche Forschungsanwendungen
Etofylline has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Wirkmechanismus
Etofylline exerts its therapeutic effects primarily by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the relaxation of bronchial smooth muscles and reduction of bronchoconstriction. Additionally, etofylline possesses anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators such as histamine and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Etofylline is compared with other similar compounds such as theophylline and caffeine:
Theophylline: Both etofylline and theophylline are bronchodilators, but etofylline has a wider therapeutic window and fewer side effects.
List of Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
- Dyphylline
Etofylline’s unique combination of bronchodilatory and anti-inflammatory properties, along with its improved safety profile, makes it a valuable compound in the treatment of respiratory conditions.
Eigenschaften
Molekularformel |
C9H13N4O3+ |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
7-(2-hydroxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5-6,14H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
MZZLGKPPDZEQSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)








![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)


